molecular formula C12H13N3O2 B11936056 ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B11936056
M. Wt: 231.25 g/mol
InChI Key: PPAQDKACQHZCHI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C12H13O2N3. It is a member of the pyrazole family, which is known for its diverse biological activities. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate compound, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-4-phenylpyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-phenylpyrazole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of amino and carboxylate groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-9(11(13)15-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15)

InChI Key

PPAQDKACQHZCHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2

Origin of Product

United States

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